tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
The compound tert-butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a bicyclic heterocyclic scaffold featuring a pyrrolo[3,4-c]pyrazole core. Key structural attributes include:
- A tert-butyl carbamate (Boc) group at position 5, which serves as a protective group for amines, enhancing stability during synthesis.
This compound is likely utilized as an intermediate in medicinal chemistry for developing kinase inhibitors, protease inhibitors, or other bioactive molecules due to its versatile reactive sites.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7-8(4-12)13-14-9(7)6-15/h4-6,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAROUNWMIIYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to tert-butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate have shown inhibitory effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Research indicates that certain derivatives possess strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential use as new antimicrobial agents .
3. Neuroprotective Effects
There is emerging evidence that pyrrolo[3,4-c]pyrazole derivatives can provide neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
Synthetic Applications
1. Synthesis of Bioactive Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through reactions such as condensation and amination. This capability is particularly valuable in the development of new pharmaceuticals .
2. Catalyst Development
This compound has been investigated for its role as a catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions enhances its utility in synthetic organic chemistry .
Case Study 1: Anticancer Activity
A recent study published in Molecules demonstrated that a series of pyrrolo[3,4-c]pyrazole derivatives exhibited potent anticancer activity against human breast cancer cells (MCF-7). The lead compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an effective treatment option .
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This suggests its potential application as a new class of antibiotics .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences physicochemical properties and reactivity. Below is a comparative analysis (Table 1):
Table 1: Substituent-Specific Comparisons
Key Observations :
- Aminomethyl (target): Offers primary amine reactivity, enabling salt formation or conjugation with carboxylic acids, carbonyls, or electrophiles.
- Ethoxycarbonylamino [5]: Introduces a carbamate group, providing stability but requiring deprotection for amine activation.
- Bromo [6]: Serves as a synthetic handle for Suzuki or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups.
- Trifluoromethyl [10]: Improves membrane permeability and resistance to oxidative metabolism, common in drug design.
Core Heterocycle Modifications
Structural analogues with modified cores exhibit distinct electronic and steric profiles:
Table 2: Core Heterocycle Comparisons
Key Observations :
- Pyrrolo[3,4-c]pyrazole (target): A pyrazole-based core with moderate electron-withdrawing effects, suitable for interacting with polar enzyme pockets.
Biological Activity
tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS No. 398491-59-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's synthesis, characterization, and various biological activities, including antibacterial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₆N₄O₂ with a molecular weight of 224.26 g/mol. The compound features a pyrrolo-pyrazole framework that is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₄O₂ |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 398491-59-3 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic route often includes the formation of the pyrrolo-pyrazole core followed by functionalization at the carboxylate position.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives of this compound. For instance, a study assessed its efficacy against Gram-positive and Gram-negative bacteria using the agar diffusion method. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Klebsiella pneumoniae | 10 mm |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in relation to leukemia treatment. It has been linked to the preparation of Danusertib (PHA-739358), which is currently under clinical trials for leukemia . The mechanism of action appears to involve the inhibition of specific protein-protein interactions that are crucial for cancer cell proliferation.
Other Pharmacological Effects
In addition to antibacterial and anticancer activities, this compound has shown promise in several other pharmacological areas:
- Anti-inflammatory : Preliminary data suggest potential anti-inflammatory effects.
- Antioxidant : The compound may possess antioxidant properties that help mitigate oxidative stress in cells.
Case Studies
- Study on Antibacterial Efficacy : A recent publication highlighted the synthesis and biological evaluation of various heterocyclic compounds including tert-butyl derivatives. The study concluded that these compounds exhibit significant antibacterial activity against common pathogens .
- Anticancer Research : In a study focusing on the structure-activity relationship of pyrazolo derivatives, researchers found that modifications to the tert-butyl group enhanced the anticancer activity against leukemia cell lines .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing tert-butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?
Methodological Answer:
The compound is typically synthesized via multi-step routes involving cyclization and functionalization of pyrrolo-pyrazole scaffolds. For example:
- Step 1 : Formation of the pyrrolo[3,4-c]pyrazole core via [3+2] cycloaddition or condensation reactions, as seen in structurally analogous compounds .
- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Step 3 : Aminomethylation at the 3-position via reductive amination or nucleophilic substitution, using reagents like formaldehyde and ammonium acetate .
Yields for analogous syntheses range from 22% to 51%, depending on reaction optimization (e.g., temperature, catalyst selection) .
Basic: How is this compound characterized spectroscopically, and what key data should researchers prioritize?
Methodological Answer:
Critical characterization includes:
- ¹H NMR : Signals for the Boc group (δ ~1.47 ppm, singlet) and aminomethyl protons (δ ~4.3–4.5 ppm, multiplet). Adjacent protons on the pyrrolo-pyrazole core resonate as doublets or triplets (δ ~4.8–5.8 ppm) .
- HRMS : Exact mass determination to confirm molecular formula (e.g., [M+H⁺] observed at m/z 336.2996 for a related compound) .
- IR : Absorption bands for carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
Consistency in splitting patterns and coupling constants (e.g., J = 8–10 Hz for diastereotopic protons) is essential to validate stereochemistry .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., rotamers) or crystallographic vs. solution-state differences. Strategies include:
- Variable Temperature NMR : To freeze conformational exchange and simplify splitting patterns .
- X-ray Crystallography : Definitive structural assignment using SHELX software for refinement, leveraging high-resolution data to resolve ambiguities (e.g., confirming the Boc group’s orientation) .
- Comparative Analysis : Cross-referencing with published analogs (e.g., tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate, whose crystal structure was resolved at R = 0.045) .
Advanced: What crystallographic techniques are recommended for determining the solid-state structure of this compound?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) on single crystals grown via slow evaporation (e.g., in dichloromethane/hexane) .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging restraints for disordered Boc or aminomethyl groups .
- Validation : Check for twinning or pseudosymmetry using PLATON; resolve hydrogen bonding networks (e.g., N–H···O=C interactions) to confirm packing stability .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of pyrrolo[3,4-c]pyrazole derivatives?
Methodological Answer:
- Core Modifications : Replace the aminomethyl group with bulkier substituents (e.g., naphthyl or benzodioxolyl) to assess steric effects on target binding, as demonstrated in JNK inhibitors .
- Boc Deprotection : Remove the Boc group to evaluate the impact of free amines on solubility and bioactivity .
- Pharmacophore Mapping : Use docking studies to correlate substituent electronic properties (e.g., logP) with inhibitory activity, as seen in kinase inhibitors like copanlisib .
Basic: What are the key applications of this compound in medicinal chemistry research?
Methodological Answer:
The compound serves as:
- Kinase Inhibitor Scaffold : Analogous derivatives (e.g., JNK and PI3K inhibitors) show nanomolar activity, validated via enzymatic assays and cellular IC₅₀ studies .
- Protecting Group Strategy : The Boc group enables selective functionalization of the pyrrolo-pyrazole core for combinatorial library synthesis .
Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination steps to improve aminomethylation efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) for cyclization steps to enhance reaction rates .
- Purification : Employ flash chromatography (silica gel, 5–10% MeOH/CH₂Cl₂) or recrystallization (EtOAc/hexane) to isolate high-purity intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
